3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with the molecular formula C24H20FN3OS2 . This compound is part of the thiazolidinone family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of cyclopentanone, 4-fluorobenzaldehyde, and thiosemicarbazide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Cyclopentyl-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
- 3-Cyclopentyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- 3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- 3-Cyclopentyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one .
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C15H14FNOS2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14FNOS2/c16-11-7-5-10(6-8-11)9-13-14(18)17(15(19)20-13)12-3-1-2-4-12/h5-9,12H,1-4H2/b13-9- |
InChI Key |
UDJOVBAVOKQNBT-LCYFTJDESA-N |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.